2,4-Dichloro-3-oxo-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-oxo-N-phenylbutanamide is an organic compound with the molecular formula C10H9Cl2NO2 It is characterized by the presence of two chlorine atoms, a ketone group, and an amide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-oxo-N-phenylbutanamide typically involves the oxidation of 3-oxo-butanamides using (diacetoxyiodo)benzene (DIB) in the presence of Lewis acids such as FeCl3, ZnCl2, or CuCl2 . The reaction conditions are optimized to ensure the efficient cleavage of carbon-carbon bonds, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-dichloro-N-phenylacetamide.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: (Diacetoxyiodo)benzene (DIB) and Lewis acids (FeCl3, ZnCl2, CuCl2) are commonly used reagents.
Substitution: Reagents such as TMSBr, lithium halide, or pyridinium halide can be used for halogen substitution reactions.
Major Products:
Oxidation: 2,2-dichloro-N-phenylacetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-oxo-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-3-oxo-N-phenylbutanamide involves its interaction with various molecular targets. The presence of chlorine atoms and the ketone group allows it to participate in electrophilic and nucleophilic reactions, influencing biological pathways and chemical processes . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloro-N-phenylacetamide: A product of the oxidation of 2,4-Dichloro-3-oxo-N-phenylbutanamide.
2,2-Dibromo-3-oxo-N-phenylbutanamide: A brominated analog with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a ketone group.
Eigenschaften
CAS-Nummer |
857948-04-0 |
---|---|
Molekularformel |
C10H9Cl2NO2 |
Molekulargewicht |
246.09 g/mol |
IUPAC-Name |
2,4-dichloro-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C10H9Cl2NO2/c11-6-8(14)9(12)10(15)13-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,15) |
InChI-Schlüssel |
JASVZHHUORWQKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(C(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.